4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane
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Overview
Description
4-Pyrimidin-5-yl-1,4-diazabicyclo[311]heptane is a bicyclic organic compound that features a unique structure combining a pyrimidine ring with a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with diazabicycloheptane precursors under specific conditions. For example, the use of strong bases and protective groups can facilitate the formation of the desired bicyclic structure . Another method involves the epimerization-lactamization cascade of functionalized aminoproline methyl esters, which can yield diazabicycloheptane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but differs in the position and nature of the substituents.
2,5-Diazabicyclo[2.2.1]heptane:
Pyrimido[4,5-d]pyrimidine: This compound features a similar pyrimidine ring but with a different bicyclic arrangement.
Uniqueness
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane is unique due to its specific combination of a pyrimidine ring with a diazabicycloheptane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
675591-29-4 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
4-pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12N4/c1-2-13(9-5-12(1)6-9)8-3-10-7-11-4-8/h3-4,7,9H,1-2,5-6H2 |
InChI Key |
IPEXQVDYKNICCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CN1C2)C3=CN=CN=C3 |
Origin of Product |
United States |
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